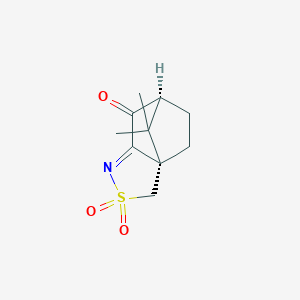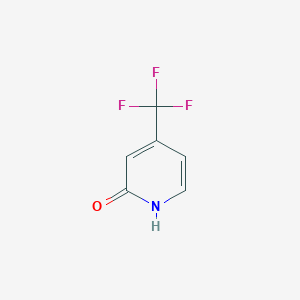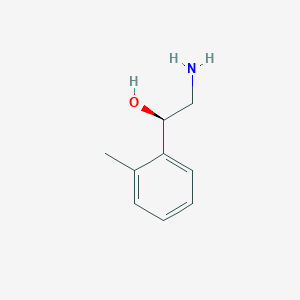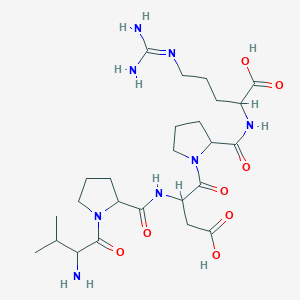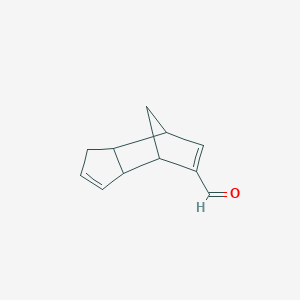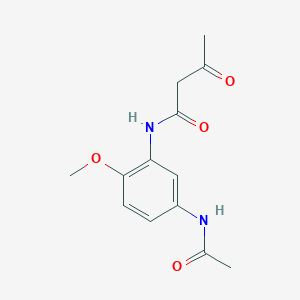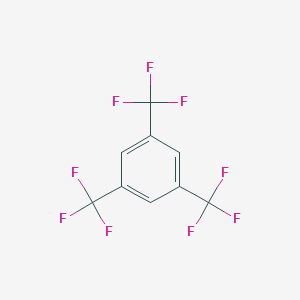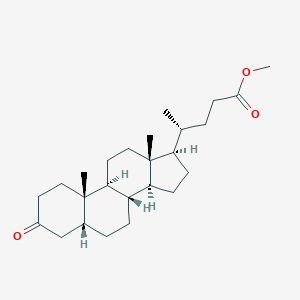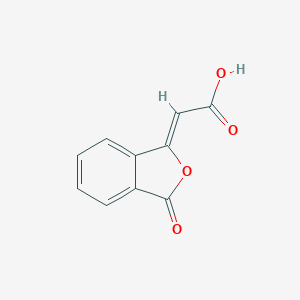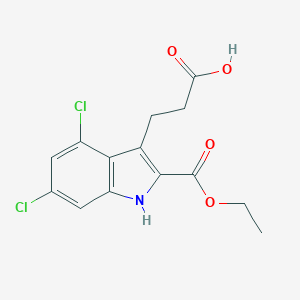![molecular formula C40H66NO7P B044912 [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 111621-45-5](/img/structure/B44912.png)
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as TMA-DPH, is a fluorescent probe that is widely used in scientific research. This molecule has unique properties that make it an ideal tool for studying membrane dynamics, lipid-protein interactions, and membrane fluidity.
Mecanismo De Acción
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is sensitive to changes in membrane fluidity and polarity. When incorporated into a membrane, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes a change in its fluorescence emission spectrum. This change is due to the interaction of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids and proteins. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is highly sensitive to changes in membrane fluidity and polarity, making it an ideal tool for studying membrane properties.
Efectos Bioquímicos Y Fisiológicos
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in membrane properties. It is non-toxic and can be incorporated into a variety of lipid-based systems. However, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has some limitations. It is sensitive to changes in temperature and pH, which can affect its fluorescence emission spectrum. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several future directions for [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new fluorescent probes that are more sensitive and specific than [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. Another area of interest is the use of [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate in vivo to study membrane properties in living organisms. Additionally, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate could be used to study the effects of drugs and other compounds on membrane properties in disease models. Overall, [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a valuable tool for studying membrane dynamics and has many potential applications in scientific research.
Métodos De Síntesis
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step process. In the first step, 2-(trimethylazaniumyl)ethyl phosphate is reacted with decanoyl chloride to form 2-decanoyloxyethyl phosphate. In the second step, 2-decanoyloxyethyl phosphate is reacted with 12-(2-naphthyl)dodecanol to form [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research to study membrane dynamics, lipid-protein interactions, and membrane fluidity. It is a highly sensitive fluorescent probe that can detect changes in membrane fluidity and polarity. [(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can be incorporated into cell membranes, liposomes, and other lipid-based systems to study their properties. It can also be used to study the effects of drugs and other compounds on membrane properties.
Propiedades
Número CAS |
111621-45-5 |
|---|---|
Nombre del producto |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C40H66NO7P |
Peso molecular |
703.9 g/mol |
Nombre IUPAC |
[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H66NO7P/c1-5-6-7-8-13-17-20-27-40(42)48-39(35-47-49(43,44)46-32-30-41(2,3)4)34-45-31-23-18-15-12-10-9-11-14-16-19-24-36-28-29-37-25-21-22-26-38(37)33-36/h19,21-22,24-26,28-29,33,39H,5-18,20,23,27,30-32,34-35H2,1-4H3/b24-19+/t39-/m1/s1 |
Clave InChI |
MVIGONRFTOSFEZ-VVOGADNZSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCC/C=C/C1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCC=CC1=CC2=CC=CC=C2C=C1)COP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
1-O-(12-(2-naphthyl)dodec-11-enyl)-2-O-decanoyl-sn-glycerol-3-phosphocholine naphthylvinyl phosphatidylcholine NVPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



